Methyl octa-3,4-dienoate
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Overview
Description
Methyl octa-3,4-dienoate is an organic compound with the molecular formula C9H14O2. It is an ester derived from octadienoic acid and methanol. This compound is characterized by the presence of a conjugated diene system, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl octa-3,4-dienoate can be synthesized through various methods. One common approach involves the esterification of octadienoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl octa-3,4-dienoate undergoes several types of chemical reactions, including:
Oxidation: The diene system can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of the double bonds can yield saturated esters.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and ozone.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated esters.
Substitution: Amides and ethers.
Scientific Research Applications
Methyl octa-3,4-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a drug intermediate or active pharmaceutical ingredient.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl octa-3,4-dienoate involves its interaction with molecular targets such as enzymes and receptors. The conjugated diene system can participate in various biochemical pathways, leading to the formation of reactive intermediates that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl sorbate
- Methyl (4E)-4,7-octadienoate
- Ethyl 2-methylpenta-3,4-dienoate
Uniqueness
Methyl octa-3,4-dienoate is unique due to its specific diene configuration and ester functionality, which confer distinct reactivity and applications compared to similar compounds .
Properties
CAS No. |
81981-07-9 |
---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
InChI |
InChI=1S/C9H14O2/c1-3-4-5-6-7-8-9(10)11-2/h5,7H,3-4,8H2,1-2H3 |
InChI Key |
PHBTWNCTXMHOCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C=CCC(=O)OC |
Origin of Product |
United States |
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